molecular formula C6H9NO3 B13838211 2-Pentanone, 3-(nitromethylene)-

2-Pentanone, 3-(nitromethylene)-

Cat. No.: B13838211
M. Wt: 143.14 g/mol
InChI Key: GROARPMNTCIURO-UHFFFAOYSA-N
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Description

2-Pentanone, 3-(nitromethylene)- is an organic compound with the molecular formula C6H9NO3 It is a derivative of pentanone, characterized by the presence of a nitromethylene group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 3-(nitromethylene)- can be achieved through several methods. One common approach involves the condensation of acetone with nitromethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 3-(nitromethylene)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the following steps:

  • Mixing acetone with nitromethane and an acidic catalyst.
  • Heating the mixture to the required temperature.
  • Continuously removing water formed during the reaction to drive the equilibrium towards product formation.
  • Distillation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 3-(nitromethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitromethylene group to an amine group.

    Substitution: The nitromethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Pentanone, 3-(nitromethylene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 3-(nitromethylene)- involves its interaction with specific molecular targets. The nitromethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simple ketone without the nitromethylene group.

    3-Nitro-2-pentanone: A similar compound with a nitro group at the third carbon position.

    3-(Nitromethylidene)pentan-2-one: Another derivative with a similar structure.

Uniqueness

2-Pentanone, 3-(nitromethylene)- is unique due to the presence of the nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-(nitromethylidene)pentan-2-one

InChI

InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3

InChI Key

GROARPMNTCIURO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Origin of Product

United States

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